2-(benzotriazol-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide
Description
This compound belongs to a class of benzotriazole-containing acetamides, characterized by a benzotriazole moiety linked to an acetamide scaffold. The (E)-3-phenoxyphenylmethylideneamino group introduces a conjugated imine system with a phenoxy substituent, which may enhance π-π stacking interactions in biological targets.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-21(15-26-20-12-5-4-11-19(20)23-25-26)24-22-14-16-7-6-10-18(13-16)28-17-8-2-1-3-9-17/h1-14H,15H2,(H,24,27)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGLJMCIEDXCQS-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzotriazol-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide is a synthetic derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzotriazole moiety linked to an acetamide group through a methylene bridge, which is substituted with a phenoxyphenyl group. This structural configuration is believed to contribute significantly to its biological activity.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit varying degrees of antimicrobial activity. In particular, studies have shown that compounds with similar structures can demonstrate significant antibacterial and antifungal properties. For instance, derivatives of benzotriazole have been tested against various strains of bacteria and fungi, showing zones of inhibition comparable to standard antibiotics .
| Compound | Activity | Reference |
|---|---|---|
| 2-(benzotriazol-1-yl)-N-(3-phenoxyphenyl)acetamide | Antibacterial and antifungal potential | |
| Benzotriazole derivatives | Effective against MRSA and MSSA |
Cytotoxicity and Anticancer Potential
The anticancer activity of benzotriazole derivatives has also been investigated. Certain studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . The specific compound may exhibit similar properties, although detailed studies are still required to elucidate its exact effects.
The mechanism by which benzotriazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, some studies highlight the role of these compounds in disrupting DNA synthesis or function within target organisms .
Case Studies
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Antibacterial Efficacy :
A study evaluated the antibacterial efficacy of various benzotriazole derivatives against clinical strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential for development as novel antimicrobial agents . -
Cytotoxicity Assessment :
Another study focused on the cytotoxic effects of related benzotriazole compounds on human cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability in a dose-dependent manner, indicating their potential as anticancer agents .
Comparison with Similar Compounds
Physicochemical and Spectral Properties
Comparative Data Table
*Assumed based on analogous synthesis protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
